Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate
Overview
Description
Ethyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol . It is a derivative of biphenyl, featuring a bromine atom and a hydroxyl group on one of the phenyl rings, and an ethyl ester group on the carboxylate group of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of 4’-hydroxybiphenyl-4-carboxylic acid, followed by esterification with ethanol . The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of ethyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps . Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Scientific Research Applications
Ethyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups on the biphenyl structure allow it to participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4’-hydroxybiphenyl-4-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
4’-Bromo-4-hydroxybiphenyl: Lacks the carboxylate group, which may influence its chemical properties and applications.
Ethyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-(3-bromo-4-hydroxyphenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(16)9-12/h3-9,17H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVYIODUDYAPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895542-84-4 | |
Record name | Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3′-bromo-4′-hydroxybiphenyl-4-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8EJ4LW64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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